Sodium (S)-2-hydroxypentanedioate, also known as disodium (S)-2-hydroxypentanedioate, is a sodium salt derived from 2-hydroxypentanedioic acid. Its molecular formula is and it has a molar mass of approximately 192.08 g/mol. This compound exists as a white crystalline solid and is soluble in water, making it useful in various biological and chemical applications. It is classified as an α-ketoglutarate-dependent dioxygenase inhibitor, which plays a significant role in metabolic pathways and cellular processes .
Sodium (S)-2-hydroxypentanedioate exhibits biological activity primarily as an inhibitor of certain dioxygenases. Its mechanism of action involves competition with α-ketoglutarate, affecting processes such as gene expression regulation and cellular metabolism. Studies have shown that it can inhibit the activity of specific demethylases, which are crucial for histone modification and gene regulation .
Additionally, this compound has been investigated for its potential role in cancer biology, particularly regarding its effects on glioma stem cells through modulation of tumor suppressor pathways .
The synthesis of sodium (S)-2-hydroxypentanedioate can be achieved through several methods:
Sodium (S)-2-hydroxypentanedioate has several applications across different fields:
Research on interaction studies involving sodium (S)-2-hydroxypentanedioate primarily focuses on its inhibitory effects on enzymes. For example, studies have demonstrated that it competes with α-ketoglutarate for binding to various dioxygenases, influencing their activity and downstream biological effects.
In vitro studies have shown that concentrations of sodium (S)-2-hydroxypentanedioate can modulate the activity of histone demethylases, impacting gene expression profiles in cancer cells .
Several compounds share structural similarities with sodium (S)-2-hydroxypentanedioate. Here are some notable examples:
Sodium (S)-2-hydroxypentanedioate is unique due to its specific stereochemistry and its role as an inhibitor of α-ketoglutarate-dependent dioxygenases, which distinguishes it from other similar compounds that may not exhibit such selective inhibition or biological relevance.